An In-depth Technical Guide to 2-[2-Chloro-4-(hydroxymethyl)phenyl]acetic acid (CAS 1780298-68-1)
An In-depth Technical Guide to 2-[2-Chloro-4-(hydroxymethyl)phenyl]acetic acid (CAS 1780298-68-1)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-[2-Chloro-4-(hydroxymethyl)phenyl]acetic acid (CAS 1780298-68-1), a substituted phenylacetic acid derivative. While specific experimental data for this compound is limited in publicly accessible literature, this document consolidates information on its physicochemical properties, potential synthetic routes, and analytical characterization methods based on established knowledge of structurally related molecules. Furthermore, this guide outlines detailed experimental protocols for assessing its potential biological activities, particularly in the realms of oncology and inflammation, areas where substituted phenylacetic acids have shown promise. This document is intended to serve as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of this and similar compounds.
Introduction: The Phenylacetic Acid Scaffold in Drug Discovery
Phenylacetic acid and its derivatives represent a privileged scaffold in medicinal chemistry, demonstrating a wide array of biological activities. These compounds are known to function as plant hormones and have been investigated for their antimicrobial properties.[1] The introduction of various substituents onto the phenyl ring can significantly modulate the molecule's physicochemical properties and biological targets. The presence of a halogen, such as chlorine, can enhance lipophilicity and influence binding interactions with biological macromolecules.[2][3] Concurrently, the hydroxymethyl group can provide a site for metabolic modification or hydrogen bonding, potentially impacting the compound's pharmacokinetic and pharmacodynamic profile.
2-[2-Chloro-4-(hydroxymethyl)phenyl]acetic acid combines these features, making it a compound of interest for further investigation. This guide will explore its characteristics and provide a roadmap for its scientific evaluation.
Physicochemical Properties
| Property | Predicted Value/Information |
| CAS Number | 1780298-68-1 |
| Molecular Formula | C₉H₉ClO₃ |
| Molecular Weight | 200.62 g/mol |
| Appearance | Expected to be a white to off-white solid.[4] |
| Solubility | Likely to exhibit moderate solubility in water and good solubility in organic solvents like methanol, ethanol, and DMSO. |
| pKa | The acidity of the carboxylic acid is influenced by the electron-withdrawing chloro group. |
Synthesis and Purification
A definitive synthetic route for 2-[2-Chloro-4-(hydroxymethyl)phenyl]acetic acid is not published. However, a plausible multi-step synthesis can be conceptualized based on established organic chemistry reactions for similar phenylacetic acid derivatives.
Proposed Synthetic Pathway
A potential synthetic route could involve the ortho-chlorination of a suitable phenylacetic acid precursor followed by functional group manipulation to introduce the hydroxymethyl group. One possible approach is outlined below:
Caption: Proposed synthetic pathway for 2-[2-Chloro-4-(hydroxymethyl)phenyl]acetic acid.
Step-by-Step Synthesis Protocol (Hypothetical)
-
Chlorination of p-Tolylacetic acid: p-Tolylacetic acid can be subjected to electrophilic aromatic substitution to introduce a chlorine atom at the ortho position.
-
Radical Bromination: The methyl group of the resulting 2-chloro-p-tolylacetic acid can be brominated using a radical initiator like N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN).
-
Hydrolysis: The bromo-intermediate can then be hydrolyzed to the corresponding alcohol, 2-[2-Chloro-4-(hydroxymethyl)phenyl]acetic acid, using an aqueous base followed by acidification.[5]
Purification
Purification of the final product would likely involve the following steps:
-
Extraction: Separation of the product from the reaction mixture using an appropriate solvent system.
-
Crystallization: Recrystallization from a suitable solvent to obtain a pure solid.
-
Chromatography: If necessary, column chromatography on silica gel can be employed for further purification.
Analytical Characterization
A comprehensive analytical characterization is crucial to confirm the identity and purity of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons of the acetic acid moiety, and the methylene protons of the hydroxymethyl group. The chemical shifts and coupling patterns will be indicative of the substitution pattern on the phenyl ring.[6]
-
¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule.
Mass Spectrometry (MS)
Mass spectrometry will be used to determine the molecular weight of the compound and to analyze its fragmentation pattern, which can provide further structural information.[7][8]
High-Performance Liquid Chromatography (HPLC)
HPLC is an essential technique for assessing the purity of the compound. A reversed-phase HPLC method would be suitable for this purpose.[9][10][11][12]
Table 2: Generic HPLC Method for Phenylacetic Acid Derivatives
| Parameter | Condition |
| Column | C18 reversed-phase, 5 µm, 4.6 x 150 mm |
| Mobile Phase | Acetonitrile and water with 0.1% formic or phosphoric acid (gradient or isocratic) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210-220 nm |
| Injection Volume | 5-10 µL |
Potential Biological Activities and In Vitro Evaluation
Given the structural motifs present in 2-[2-Chloro-4-(hydroxymethyl)phenyl]acetic acid, it is plausible that this compound may exhibit anti-inflammatory or anticancer properties.
Potential Anti-Inflammatory Activity
Substituted phenylacetic acids are known to possess anti-inflammatory properties.[13] The potential anti-inflammatory activity of the title compound can be assessed using the following in vitro assays:
-
Inhibition of Cyclooxygenase (COX) Enzymes: COX-1 and COX-2 are key enzymes in the inflammatory pathway. The inhibitory activity of the compound on these enzymes can be measured using commercially available assay kits.[14]
-
Inhibition of Nitric Oxide (NO) Production: In inflammatory conditions, macrophages produce nitric oxide. The ability of the compound to inhibit NO production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells can be quantified using the Griess assay.[15]
-
Inhibition of Pro-inflammatory Cytokine Production: The effect of the compound on the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in LPS-stimulated macrophages can be measured by ELISA.[15]
Caption: Experimental workflow for in vitro anti-inflammatory evaluation.
Potential Anticancer Activity
The cytotoxicity of 2-[2-Chloro-4-(hydroxymethyl)phenyl]acetic acid against various cancer cell lines can be evaluated using standard in vitro assays.[16][17][18][19][20]
-
MTT Assay: This colorimetric assay measures cell metabolic activity as an indicator of cell viability. A reduction in metabolic activity in the presence of the compound suggests cytotoxic or cytostatic effects.[21][22]
-
Cell Viability/Cytotoxicity Assays: Assays that measure membrane integrity, such as those using trypan blue or lactate dehydrogenase (LDH) release, can be employed to quantify cell death.[23][24][25]
Step-by-Step Protocol for MTT Assay:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of 2-[2-Chloro-4-(hydroxymethyl)phenyl]acetic acid for 24-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.
Caption: Experimental workflow for in vitro anticancer evaluation.
Conclusion
2-[2-Chloro-4-(hydroxymethyl)phenyl]acetic acid is a molecule with potential for further investigation in the field of drug discovery. This technical guide has provided a comprehensive, albeit predictive, overview of its properties, synthesis, and analytical characterization. The detailed experimental protocols for evaluating its potential anti-inflammatory and anticancer activities offer a solid starting point for researchers. While the information presented is based on established knowledge of similar compounds, it serves as a valuable resource to guide the future exploration of this specific molecule and its derivatives. Further experimental validation is necessary to fully elucidate the properties and therapeutic potential of 2-[2-Chloro-4-(hydroxymethyl)phenyl]acetic acid.
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